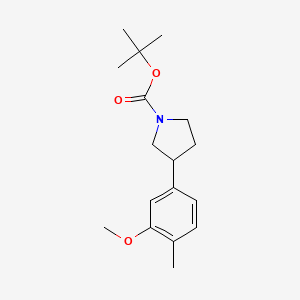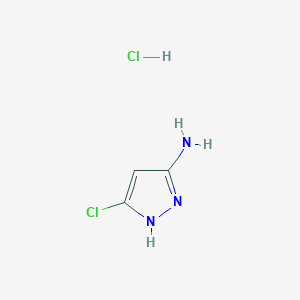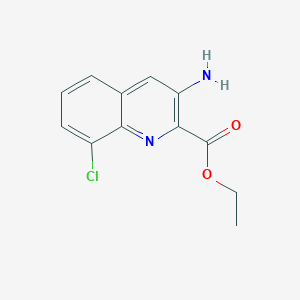
Ethyl 3-amino-8-chloroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-8-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of ethyl 3-amino-8-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates . This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . Finally, the amino group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Ethyl 3-amino-8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-8-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: The compound is used in bioorganic and bioorganometallic research to study various biological processes.
Industrial Applications: Quinoline derivatives are also employed in the synthesis of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, quinoline derivatives are known to interfere with DNA synthesis and function, inhibit enzyme activity, and disrupt cellular processes . These interactions contribute to their antibacterial, antimalarial, and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-8-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Camptothecin: An anticancer agent with a quinoline-based structure, known for its ability to inhibit DNA topoisomerase I.
Mepacrine: Another antimalarial compound with a quinoline scaffold, used historically for its therapeutic properties.
These compounds highlight the versatility and importance of quinoline derivatives in medicinal chemistry and other scientific fields.
Eigenschaften
Molekularformel |
C12H11ClN2O2 |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
ethyl 3-amino-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
InChI-Schlüssel |
BRLMMLPNKGGKMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


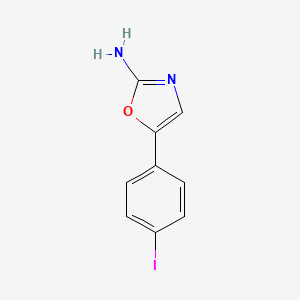
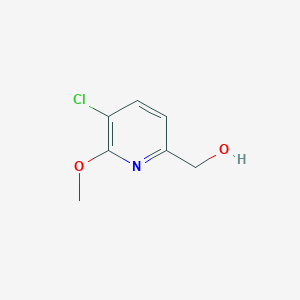
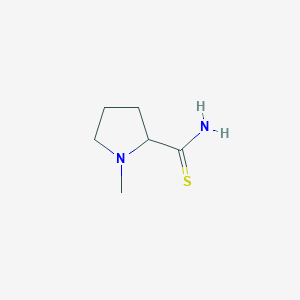
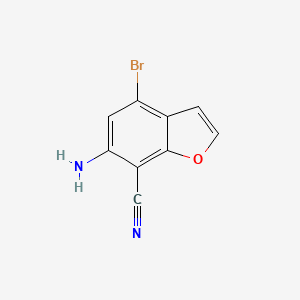
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)


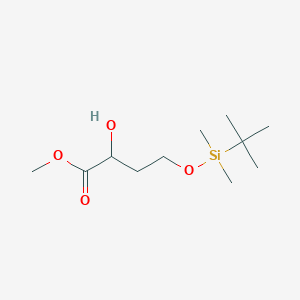
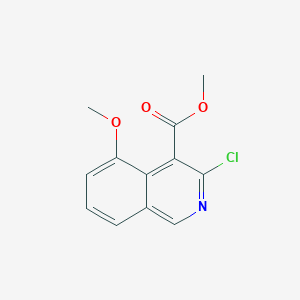
![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)

